
TP-238
Vue d'ensemble
Description
TP-238 est une sonde chimique spécialement conçue pour cibler les domaines bromodomaines de la région chromosomique du syndrome de l'œil de chat, candidat 2 (CECR2) et du facteur de transcription à doigt PHD de bromodomaine (BPTF). Ce composé est important dans l'étude de l'épigénétique et de la biologie de la chromatine en raison de sa grande sélectivité et de sa puissance .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du TP-238 implique plusieurs étapes, notamment la formation d'un noyau pyrimidinique et sa fonctionnalisation ultérieure. Les étapes clés incluent :
Formation du noyau pyrimidinique : Cela implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle pyrimidinique.
Fonctionnalisation : Le noyau pyrimidinique est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée.
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie synthétique pour garantir un rendement et une pureté élevés. Cela comprend l'adaptation des conditions de réaction, l'optimisation de l'utilisation des réactifs et la garantie de procédés de purification efficaces .
Analyse Des Réactions Chimiques
Types de réactions
TP-238 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions communs
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut donner des alcools .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme sonde chimique pour étudier la fonction des bromodomaines en biologie de la chromatine.
Biologie : Aide à comprendre le rôle de CECR2 et de BPTF dans le développement neuronal et la réponse aux dommages de l'ADN.
Médecine : Applications thérapeutiques potentielles dans le traitement des maladies liées à la dysrégulation épigénétique.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les bromodomaines de CECR2 et de BPTF. Cette inhibition perturbe l'interaction entre ces bromodomaines et les histones acétylées, affectant ainsi la structure de la chromatine et l'expression des gènes. Les cibles moléculaires comprennent les bromodomaines de CECR2 et de BPTF, et les voies impliquées comprennent le remodelage de la chromatine et la régulation transcriptionnelle .
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Chemical Structure : TP-238 is chemically characterized as N-[(3-(1 H)-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride], with a purity of ≥98% .
Biological Activity :
- Inhibition Potency : this compound exhibits IC50 values of 10-30 nM for CECR2 and 100-350 nM for BPTF .
- Target Engagement : In cellular assays, this compound demonstrated significant target engagement with both BPTF and CECR2, with EC50 values around 200-300 nM .
Therapeutic Applications
This compound has garnered attention in various therapeutic contexts, particularly in oncology and genetic disorders.
Cancer Research
BPTF has been implicated in the regulation of genes associated with cancer progression. By inhibiting BPTF, this compound may disrupt oncogenic pathways. For instance:
- Leukemia Proliferation : Research indicates that modifications of this compound led to the development of compounds that significantly inhibited leukemia cell proliferation .
Genetic Disorders
CECR2 is associated with the cat eye syndrome, a genetic disorder characterized by congenital defects. The inhibition of CECR2 by this compound could provide insights into therapeutic strategies for managing this condition .
Case Study 1: Inhibition of BPTF in Leukemia
A study explored the structural modifications of this compound to enhance its inhibitory effects on BPTF. The lead compound derived from these modifications showed a significantly higher potency (IC50 = 698.3 ± 21.0 nM) compared to this compound, demonstrating the potential for developing more effective BPTF inhibitors .
Case Study 2: Targeting CECR2
In a collaborative effort between Takeda and the Structural Genomics Consortium, this compound was characterized as a chemical probe for CECR2 and BPTF. This characterization included extensive profiling against a panel of kinases, confirming its specificity and low off-target activity .
Data Table: Summary of this compound Applications
Application Area | Target Protein | IC50 Values (nM) | Notes |
---|---|---|---|
Cancer Research | BPTF | 100 - 350 | Inhibits proliferation in leukemia cells |
Genetic Disorders | CECR2 | 10 - 30 | Potential therapeutic strategy for cat eye syndrome |
Biochemical Probing | CECR2/BPTF | 10 - 30 / 100 - 350 | Characterized as a chemical probe |
Mécanisme D'action
TP-238 exerts its effects by selectively inhibiting the bromodomains of CECR2 and BPTF. This inhibition disrupts the interaction between these bromodomains and acetylated histones, thereby affecting chromatin structure and gene expression. The molecular targets include the bromodomains of CECR2 and BPTF, and the pathways involved include chromatin remodeling and transcriptional regulation .
Comparaison Avec Des Composés Similaires
Composés similaires
TP-422 : Un contrôle négatif pour TP-238, complètement inactif contre BPTF et CECR2.
Inhibiteurs de BRD9 : Composés qui inhibent BRD9, une autre protéine contenant un bromodomaine
Unicité
This compound est unique en raison de sa grande sélectivité et de sa puissance pour les bromodomaines CECR2 et BPTF. Il a des effets hors cible minimes, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ces bromodomaines dans divers processus biologiques .
Activité Biologique
TP-238 is a chemical probe specifically designed to inhibit the bromodomains of the cat eye syndrome chromosome region candidate 2 (CECR2) and bromodomain PHD finger transcription factor (BPTF) . This compound has garnered attention due to its potential applications in cancer research and other diseases linked to dysregulated chromatin dynamics.
- Chemical Name : N-[(3-(1H)-Pyrazol-1-yl)propyl]-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride
- CAS Number : 2415263-05-5
- Purity : ≥98%
This compound functions primarily as an inhibitor of CECR2 and BPTF bromodomains, which are involved in recognizing acetylated lysines on histones and regulating gene expression. By inhibiting these bromodomains, this compound disrupts the interaction between chromatin and transcriptional machinery, thereby influencing gene expression patterns associated with various diseases, particularly cancer.
Biological Activity Data
This compound has demonstrated significant biological activity, characterized by its potency against its target proteins:
Target | IC50 (nM) | KD (nM) | EC50 (nM) |
---|---|---|---|
CECR2 | 10 - 30 | 10 | 289 |
BPTF | 100 - 350 | 120 | 228 |
The data indicates that this compound exhibits a stronger affinity for CECR2 compared to BPTF, with a reported 12-fold higher affinity for CECR2 in cellular assays .
In Vitro Studies
- AlphaScreen Assays : this compound showed an IC50 of 30 nM against CECR2 and 350 nM against BPTF, confirming its inhibitory effects on these targets .
- NanoBRET Assays : In HEK293 cells, this compound demonstrated significant target engagement with EC50 values of approximately 228 nM for BPTF and 289 nM for CECR2. The negative control compound TP-422 exhibited no significant activity at similar concentrations .
- Fluorescence Recovery After Photobleaching (FRAP) : This technique indicated that this compound significantly inhibits the binding of BPTF and CECR2 to chromatin, further supporting its role as a potent bromodomain inhibitor .
Case Studies
In a recent study focusing on the role of bromodomain inhibitors in cancer therapy, this compound was administered to cancer cell lines, resulting in reduced binding of BPTF to chromatin. This reduction is crucial as BPTF is implicated in the progression of various cancers through its role in transcriptional regulation . The findings suggest that targeting BPTF with compounds like this compound could provide a novel therapeutic strategy for cancer treatment.
Off-Target Activity
This compound has been profiled against a panel of 338 kinases and showed no significant off-target activity at concentrations up to 1 μM. The closest off-target inhibition was observed with BRD9, which had an IC50 of approximately 1.4 µM, indicating a high degree of specificity for CECR2 and BPTF .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of TP-238, and how do its IC₅₀ values against CECR2 and BPTF inform its use in experimental models?
this compound is a dual inhibitor targeting CECR2 (IC₅₀ = 30 nM) and BPTF (IC₅₀ = 350 nM), with secondary activity against BRD9 (pIC₅₀ = 5.9) . To validate target engagement, researchers should employ orthogonal assays such as cellular thermal shift assays (CETSA) or isothermal dose-response curves. Dose-response experiments in relevant cell lines (e.g., cancer models) must correlate inhibitor concentration with phenotypic outcomes (e.g., apoptosis, histone modification) to confirm specificity .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Dosage calibration : Align this compound concentrations with published IC₅₀ values and account for cell permeability differences.
- Control groups : Include vehicle controls and off-target inhibitors (e.g., BRD9-specific probes) to isolate effects.
- Replication : Perform triplicate experiments with independent biological replicates, as per guidelines for rigorous preclinical research .
- Documentation : Report batch numbers, solvent details (e.g., DMSO concentration), and storage conditions to enable replication .
Q. How can researchers confirm this compound’s selectivity across kinase and bromodomain families?
Use broad-panel profiling (e.g., kinase inhibition assays, bromodomain screens) to assess off-target activity. For example, this compound exhibits low activity against 338 kinases, but BRD9 inhibition necessitates validation via CRISPR knockout or rescue experiments. Cross-reference results with publicly available chemical probe databases (e.g., Structural Genomics Consortium) .
Advanced Research Questions
Q. What methodologies are recommended for investigating this compound’s mechanism of action in chromatin remodeling and transcriptional regulation?
- Chromatin immunoprecipitation (ChIP-seq) : Map BPTF/CECR2 binding sites pre- and post-treatment to identify disrupted interactions.
- RNA-seq/proteomics : Correlate transcriptional changes with protein abundance to distinguish direct vs. indirect effects.
- Live-cell imaging : Track real-time chromatin dynamics using fluorescently tagged bromodomains .
- Computational modeling : Predict binding affinities using molecular docking simulations aligned with crystallographic data .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in cancer models?
- Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability and metabolic stability.
- Tumor microenvironment (TME) analysis : Use single-cell RNA-seq to identify compensatory pathways in vivo that may mask this compound’s effects.
- Combination therapy screens : Test this compound with immune checkpoint inhibitors or epigenetic modulators to overcome resistance mechanisms .
Q. What statistical and analytical approaches are essential for interpreting this compound’s dose-dependent effects in heterogeneous cell populations?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Cluster analysis : Group cells by transcriptional/functional responses using t-SNE or UMAP to identify subpopulations with differential sensitivity.
- Bayesian modeling : Quantify uncertainty in data with high variability, especially in primary patient-derived samples .
Q. How should researchers optimize this compound treatment protocols for longitudinal studies in animal models?
- Dosing schedule : Conduct pilot studies to determine maximum tolerated dose (MTD) and frequency (e.g., daily vs. intermittent dosing).
- Biomarker monitoring : Use liquid biopsies (e.g., circulating tumor DNA) or PET imaging to track target engagement over time.
- Ethical rigor : Adhere to ARRIVE guidelines for animal studies, including randomization, blinding, and endpoint criteria .
Q. Methodological Resources
- Data repositories : Upload raw sequencing/imaging data to public repositories (e.g., GEO, SRA) with FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Protocol standardization : Reference guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting .
- Ethical frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to refine research questions .
Propriétés
Formule moléculaire |
C22H30N6O3S |
---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
Clé InChI |
MSIJJXOWLFOYIN-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3 |
SMILES canonique |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TP238; TP-238; TP 238 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.